1-(2-Ethyl-3-mercaptophenyl)propan-2-one

Description

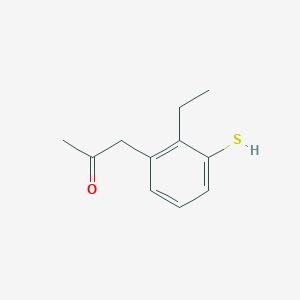

1-(2-Ethyl-3-mercaptophenyl)propan-2-one is a substituted aromatic ketone featuring a propan-2-one backbone attached to a 2-ethyl-3-mercaptophenyl group. The compound’s structure combines a ketone functional group with a phenyl ring substituted with an ethyl group at the 2-position and a thiol (-SH) group at the 3-position. This unique arrangement confers distinct electronic and steric properties, making it a candidate for applications in organic synthesis, coordination chemistry, and materials science.

Properties

Molecular Formula |

C11H14OS |

|---|---|

Molecular Weight |

194.30 g/mol |

IUPAC Name |

1-(2-ethyl-3-sulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C11H14OS/c1-3-10-9(7-8(2)12)5-4-6-11(10)13/h4-6,13H,3,7H2,1-2H3 |

InChI Key |

COKPVAIYKVNYMX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC=C1S)CC(=O)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-Ethyl-3-mercaptophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-ethyl-3-mercaptophenyl with propanone under specific reaction conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

1-(2-Ethyl-3-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group typically yields sulfoxides or sulfones, while reduction of the carbonyl group results in the formation of alcohols.

Scientific Research Applications

1-(2-Ethyl-3-mercaptophenyl)propan-2-one has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s ability to undergo specific chemical reactions makes it useful in studying enzyme mechanisms and protein interactions.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Mechanism of Action

The mechanism of action of 1-(2-Ethyl-3-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The mercapto group can form covalent bonds with thiol-reactive sites on proteins, affecting their function. The carbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

The substituents on the phenyl ring significantly influence the compound’s physical and chemical properties. Below is a comparative analysis with structurally related propan-2-one derivatives:

Key Observations:

- Electronic Effects : The 3-mercapto group in the target compound enhances nucleophilicity compared to hydroxyl or methoxy substituents, enabling thiol-specific reactions (e.g., disulfide formation or metal chelation). In contrast, electron-withdrawing groups like halogens (Cl, I) in and increase electrophilicity at the aromatic ring.

- Solubility : Thiol-containing compounds like the target are typically less polar than hydroxylated analogs (e.g., ) but more soluble in polar aprotic solvents (e.g., DMSO), as seen in thiosemicarbazone derivatives .

Structural and Crystallographic Insights

Crystallographic data for the target compound is unavailable, but software like SHELX has been widely used to analyze similar structures. For example:

- Halogenated derivatives () exhibit tight crystal packing due to halogen bonding.

- Hydroxylated compounds () form hydrogen-bonded networks, increasing melting points.

- The target’s ethyl and thiol groups may promote hydrophobic interactions and S–H···O hydrogen bonding, respectively, influencing solid-state behavior.

Biological Activity

1-(2-Ethyl-3-mercaptophenyl)propan-2-one is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. The presence of a mercapto group (-SH) in its structure allows for significant reactivity with biological molecules, which may lead to various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of approximately 210.30 g/mol. The compound features an ethyl group attached to the phenyl ring, along with a propanone functional group, which contributes to its distinct chemical properties.

The biological activity of this compound is primarily attributed to the mercapto group, which can form covalent bonds with thiol groups in proteins, potentially altering their function. This mechanism may influence various biochemical pathways, including enzyme inhibition and modulation of cellular processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some tested strains are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

In vitro studies have demonstrated the potential anticancer properties of this compound. The compound has been tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values obtained from these studies are as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12 |

| A549 | 15 |

The mechanism underlying its anticancer activity may involve the induction of apoptosis and inhibition of cell proliferation through interaction with key signaling pathways.

Case Studies

Several case studies have highlighted the biological activity of similar compounds with mercapto groups. For instance, a study on derivatives of thiophenol demonstrated enhanced cytotoxicity against cancer cells when substituted with various functional groups, similar to those present in this compound .

Future Research Directions

Ongoing research aims to further elucidate the mechanisms by which this compound exerts its biological effects. Investigations into its pharmacokinetics, toxicity profiles, and potential as a lead compound in drug development are critical for understanding its full therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.